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Compound of Interest

Compound Name: su4984

Cat. No.: B1684538

For Researchers, Scientists, and Drug Development Professionals

Abstract

SU4984 is a small molecule inhibitor belonging to the indolinone class of compounds. It is
recognized primarily for its activity as a protein tyrosine kinase inhibitor, with a notable inhibitory
effect on Fibroblast Growth Factor Receptor 1 (FGFR1). This technical guide provides a
comprehensive overview of SU4984, including its chemical properties, mechanism of action,
and biological activities. Detailed experimental protocols and quantitative data are presented to
support its use in preclinical research and drug development.

Chemical and Physical Properties

SU4984, with the CAS number 186610-89-9, is a synthetic organic compound. Its fundamental
properties are summarized in the table below.
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Property Value

CAS Number 186610-89-9
Molecular Formula C20H19N302
Molecular Weight 333.38 g/mol
Appearance Solid

Short term (days to weeks) at 0 - 4 °C; Long
Storage Conditions term (months to years) at -20 °C. Store in a dry

and dark place.

Mechanism of Action and Biological Activity

SU4984 functions as an ATP-competitive inhibitor of protein tyrosine kinases. Its primary target
is Fibroblast Growth Factor Receptor 1 (FGFR1), a key regulator of cell proliferation,
differentiation, and survival. In addition to FGFR1, SU4984 has been shown to inhibit other
receptor tyrosine kinases, including the Platelet-Derived Growth Factor Receptor (PDGFR) and
the insulin receptor.[1]

The biological activity of SU4984 has been characterized by its ability to inhibit the
autophosphorylation of these receptors, thereby blocking downstream signaling cascades. This
inhibition of crucial signaling pathways ultimately leads to the suppression of cell growth and
proliferation in cancer cells that are dependent on these pathways.

Quantitative Data: Kinase Inhibition Profile

The inhibitory activity of SU4984 has been quantified against several kinases. The half-
maximal inhibitory concentration (IC50) is a common measure of a compound's potency.
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Target Kinase

IC50 (uM)

Notes

Fibroblast Growth Factor
Receptor 1 (FGFR1)

10-20

[1]

Platelet-Derived Growth Factor
Receptor (PDGFR)

Inhibition has been noted, but
specific IC50 values are not
consistently reported in the

reviewed literature.

Insulin Receptor

Inhibition has been noted, but
specific IC50 values are not
consistently reported in the

reviewed literature.

Wild-type KIT

Inhibited by SU4984.

KIT with juxtamembrane

activating mutations

Effectively inhibited by
SuU4984.2]

KIT with kinase domain

activating mutations

SU4984 killed neoplastic mast
cells expressing KIT with a

kinase domain mutation.[2]

Signaling Pathways

SU4984's inhibition of FGFR1 disrupts downstream signaling pathways that are critical for cell

proliferation and survival. The primary pathways affected are the RAS-MAPK and the PI3K-

AKT pathways.
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Caption: SU4984 inhibits FGFR1 signaling, blocking downstream pathways.

© 2025 BenchChem. All rights reserved. 4/9 Tech Support


https://www.benchchem.com/product/b1684538?utm_src=pdf-body-img
https://www.benchchem.com/product/b1684538?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols
In Vitro Kinase Assay (General Protocol)

This protocol provides a general framework for assessing the inhibitory activity of SU4984
against a target kinase.

Materials:

e Recombinant human kinase (e.g., FGFR1)

» Kinase-specific substrate (peptide or protein)

e SU4984 (dissolved in DMSO)

e ATP (Adenosine Triphosphate)

» Kinase reaction buffer (e.g., 25 mM Tris-HCI pH 7.5, 10 mM MgClz, 1 mM DTT)
o 96-well plates

o Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)

» Plate reader

Procedure:

Prepare a serial dilution of SU4984 in DMSO. Further dilute in kinase reaction buffer to the
desired final concentrations.

In a 96-well plate, add the kinase, substrate, and SU4984 solution.

Initiate the kinase reaction by adding ATP.

Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

Stop the reaction according to the detection reagent manufacturer's instructions.

Add the detection reagent to measure kinase activity (e.g., luminescence).
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Calculate the percent inhibition for each SU4984 concentration relative to the DMSO control.

Determine the IC50 value by plotting the percent inhibition against the logarithm of the
SU4984 concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the effect of SU4984 on the viability of cancer cell lines.

Materials:

Cancer cell line of interest (e.g., a cell line with FGFR1 amplification)

Complete cell culture medium

SU4984 (dissolved in DMSO)

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCI)

96-well cell culture plates

Spectrophotometer

Procedure:

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

Treat the cells with various concentrations of SU4984 (and a DMSO vehicle control) and
incubate for a specified period (e.g., 72 hours).

Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to
reduce the MTT to formazan crystals.

Carefully remove the medium and add the solubilization solution to dissolve the formazan
crystals.
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e Measure the absorbance at 570 nm using a spectrophotometer.
o Calculate the percentage of cell viability for each treatment relative to the DMSO control.

o Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) from the

dose-response curve.

Experimental Workflows

The following diagram illustrates a typical workflow for evaluating the efficacy of SU4984 in a

cell-based assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hasth

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://www.benchchem.com/product/b1684538?utm_src=pdf-custom-synthesis
https://dcchemicals.com/product_show-su4984.html
https://pubmed.ncbi.nlm.nih.gov/10652004/
https://pubmed.ncbi.nlm.nih.gov/10652004/
https://www.benchchem.com/product/b1684538#su4984-cas-number-186610-89-9
https://www.benchchem.com/product/b1684538#su4984-cas-number-186610-89-9
https://www.benchchem.com/product/b1684538#su4984-cas-number-186610-89-9
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1684538?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684538?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

